molecular formula C16H24N2O4 B11526403 N-(2-hydroxypropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

N-(2-hydroxypropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11526403
M. Wt: 308.37 g/mol
InChI Key: DUYALMSYLLLOLL-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide: is an organic compound that belongs to the class of amides This compound features a hydroxypropyl group, a pentyloxyphenyl group, and an ethanediamide backbone

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

N-(2-hydroxypropyl)-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C16H24N2O4/c1-3-4-5-10-22-14-8-6-13(7-9-14)18-16(21)15(20)17-11-12(2)19/h6-9,12,19H,3-5,10-11H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

DUYALMSYLLLOLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves the following steps:

    Formation of the hydroxypropyl group: This can be achieved by reacting propylene oxide with a suitable amine.

    Introduction of the pentyloxyphenyl group: This step involves the reaction of pentyloxybenzene with an appropriate reagent to introduce the phenyl group.

    Formation of the ethanediamide backbone: This can be done by reacting ethylenediamine with an appropriate acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using the same synthetic routes mentioned above. The reactions would be optimized for yield and purity, and the processes would be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide would depend on its specific application. For example:

    In medicinal chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    In materials science: It may contribute to the properties of the material, such as its mechanical strength or thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N’-[4-(pentyloxy)phenyl]ethanediamide
  • N-(2-hydroxypropyl)-N’-[4-(butyloxy)phenyl]ethanediamide
  • N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]propanediamide

Uniqueness

N-(2-hydroxypropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide: is unique due to its specific combination of functional groups, which may impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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